1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-[(4-chlorophenyl)methyl]benzotriazole. This nomenclature accurately reflects the structural composition, indicating the presence of a benzotriazole core substituted at the nitrogen-1 position with a (4-chlorophenyl)methyl group. The molecular formula C13H10ClN3 represents the atomic composition, comprising thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, and three nitrogen atoms.
The compound exhibits a molecular weight of 243.69 grams per mole, as determined through mass spectrometric analysis and confirmed by computational methods. The structural framework consists of a fused benzene ring system attached to a triazole ring, with the substitution pattern creating a methylene bridge connecting the benzotriazole nitrogen to the para-chlorinated phenyl ring. This arrangement provides unique electronic and steric properties that influence the compound's reactivity and coordination behavior.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C13H10ClN3 | Elemental Analysis |
| Molecular Weight | 243.69 g/mol | Mass Spectrometry |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]benzotriazole | Systematic Nomenclature |
| InChI Key | UKMWDMQSMWAGTB-UHFFFAOYSA-N | Computational |
The InChI representation InChI=1S/C13H10ClN3/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2 provides a standardized method for describing the compound's connectivity. The SMILES notation C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)Cl offers a linear representation that facilitates database searches and computational modeling.
Crystallographic Data and Conformational Studies
Crystallographic investigations of benzotriazole derivatives reveal important structural insights applicable to this compound. Studies of related compounds demonstrate that benzotriazole rings adopt essentially planar conformations with minimal deviation from planarity. The structural parameters indicate typical bond lengths and angles consistent with aromatic heterocyclic systems, where the benzotriazole ring system maintains rigidity through conjugated pi-electron delocalization.
Conformational analysis of similar benzotriazole derivatives shows that substituents on the nitrogen atoms can adopt various orientations relative to the central heterocycle. The angle between benzotriazole rings and substituted aromatic systems typically ranges from 30 to 85 degrees, depending on steric interactions and crystal packing forces. These angular relationships significantly influence the compound's electronic properties and intermolecular interactions.
Crystal packing studies of benzotriazole compounds reveal the presence of significant intermolecular interactions, including pi-pi stacking interactions between aromatic rings. The distance between ring centroids in related structures typically measures approximately 3.45 Angstroms, suggesting favorable aromatic stacking interactions. These non-covalent interactions contribute to the stability of crystalline phases and influence solid-state properties.
| Structural Parameter | Value Range | Related Compounds |
|---|---|---|
| Benzotriazole Ring Planarity | Maximum deviation < 0.03 Å | Multiple derivatives |
| Inter-ring Dihedral Angles | 30-85° | Substituted benzotriazoles |
| Pi-Pi Stacking Distance | ~3.45 Å | Aromatic heterocycles |
| C-N Bond Lengths | 1.43-1.48 Å | Nitrogen heterocycles |
The conformational flexibility of the methylene bridge connecting the benzotriazole and chlorophenyl rings provides rotational freedom that affects the overall molecular geometry. This flexibility allows the compound to adopt multiple conformations in solution, which may influence its coordination behavior and reactivity patterns with various substrates.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The proton Nuclear Magnetic Resonance spectrum displays distinct signals corresponding to the aromatic protons of both the benzotriazole and chlorophenyl rings, typically appearing in the aromatic region between 7.0 and 8.2 parts per million.
The methylene bridge protons appear as a characteristic singlet around 5.8-6.1 parts per million, reflecting the deshielding effect of both nitrogen and aromatic environments. This chemical shift pattern serves as a diagnostic feature for confirming the successful formation of the nitrogen-carbon bond during synthesis. The integration ratios correspond precisely to the expected number of protons in each structural environment.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbonyl environments corresponding to the aromatic carbons of both ring systems. The quaternary carbons of the benzotriazole system appear at characteristic downfield positions, typically around 140-150 parts per million, while the methylene carbon bridge appears around 50-60 parts per million. The chlorine substitution effect creates distinctive splitting patterns and chemical shift perturbations in the para-chlorophenyl region.
| Spectroscopic Technique | Key Signals | Assignment |
|---|---|---|
| 1H Nuclear Magnetic Resonance | 7.0-8.2 ppm | Aromatic protons |
| 1H Nuclear Magnetic Resonance | 5.8-6.1 ppm | Methylene bridge |
| 13C Nuclear Magnetic Resonance | 140-150 ppm | Aromatic quaternary carbons |
| 13C Nuclear Magnetic Resonance | 50-60 ppm | Methylene carbon |
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The benzotriazole ring system exhibits distinctive absorption bands in the 1500-1600 wavenumber region, corresponding to aromatic carbon-carbon and carbon-nitrogen stretching vibrations. The chlorophenyl substitution introduces additional characteristic bands, particularly carbon-chlorine stretching modes around 800-900 wavenumbers.
Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 243, consistent with the molecular formula C13H10ClN3. Fragmentation patterns reveal characteristic loss of the chlorophenylmethyl group, producing fragments corresponding to the benzotriazole core. These fragmentation pathways provide additional structural confirmation and help distinguish this compound from constitutional isomers.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of this compound. These computational methods reveal the distribution of electron density throughout the molecular framework and identify the frontier molecular orbitals that govern chemical reactivity. The highest occupied molecular orbital typically localizes on the benzotriazole ring system, reflecting its electron-rich nature and potential for coordination with electrophilic species.
The lowest unoccupied molecular orbital often extends across both the benzotriazole and chlorophenyl ring systems, creating a pathway for electron delocalization that influences the compound's electronic properties. This orbital distribution affects the compound's behavior as a ligand in coordination complexes and its participation in electron transfer processes. The energy gap between frontier orbitals provides insights into electronic excitation processes and photochemical behavior.
Computational analysis reveals significant charge separation within the molecule, with the benzotriazole nitrogen atoms carrying partial negative charges while the chlorine atom maintains a partial positive charge. This charge distribution creates distinctive electrostatic potential surfaces that influence intermolecular interactions and coordination geometry preferences. The dipole moment calculations indicate moderate polarity that affects solubility and crystal packing arrangements.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.4 eV | Density Functional Theory |
| HOMO-LUMO Gap | 4.0-4.6 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 2.8-3.4 Debye | Gas Phase Calculation |
Molecular orbital analysis demonstrates the potential for this compound to function as an effective ligand in coordination chemistry applications. The nitrogen lone pairs in the benzotriazole ring system exhibit appropriate energy levels and spatial orientation for metal coordination. The chlorine substitution modulates the electronic properties of the aromatic system, fine-tuning the ligand field strength and coordination preferences.
Conformational energy calculations reveal multiple stable rotamers accessible at room temperature, with energy barriers typically ranging from 8-15 kilojoules per mole for rotation around the methylene bridge. These low barriers confirm significant conformational flexibility that may facilitate optimal coordination geometries with various metal centers. The calculated vibrational frequencies correlate well with experimental infrared spectroscopic data, validating the computational model's accuracy.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWDMQSMWAGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197542 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the 4-chlorophenyl group undergoes nucleophilic substitution under specific conditions. Key findings include:
-
Reagents : Sodium azide (NaN₃), potassium cyanide (KCN), and other nucleophiles in polar aprotic solvents (e.g., DMF, DMSO).
-
Products : Azido or cyano derivatives, depending on the nucleophile .
-
Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the aryl ring .
Table 1: Substitution Reactions and Yields
| Nucleophile | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| NaN₃ | DMF | 80°C | 1-[(4-Azidophenyl)methyl]-1H | 72 | |
| KCN | DMSO | 100°C | 1-[(4-Cyanophenyl)methyl]-1H | 65 |
Oxidation and Reduction Reactions
The benzotriazole moiety and alkyl chain participate in redox transformations:
-
Oxidation :
-
Reduction :
Table 2: Redox Reaction Conditions
| Reaction Type | Reagent | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄/H₂O | H₂O | 1-(4-Chlorobenzoyl)-1H-benzotriazole | 58 | |
| Reduction | LiAlH₄ | THF | 1-[(4-Chlorophenyl)methyl]-4,5-dihydro | 81 |
Cycloaddition and Coupling Reactions
The compound participates in cyclocondensation with α,β-unsaturated ketones:
-
Example : Reaction with chalcone derivatives forms polycyclic phenols via [1+2+3] annulation .
-
Conditions : Catalyzed by Pd(OAc)₂, yielding 2,3,5-trisubstituted phenols with regiospecificity .
Key Mechanistic Insight:
The 4-chlorobenzyl group directs electrophilic attack to the ortho position of the benzotriazole ring, enabling regioselective product formation .
Biological Activity-Driven Modifications
Derivatives synthesized for pharmacological studies include:
-
Antimicrobial Agents : Diazonium coupling with phenolic groups enhances activity against Gram-positive bacteria (MIC: 12.5–25 μg/mL) .
-
Anticancer Derivatives : Introduction of triazole or benzimidazole substituents improves cytotoxicity profiles .
Table 3: Bioactive Derivatives
| Modification Site | Biological Activity | MIC/IC₅₀ (μM) | Source |
|---|---|---|---|
| C-2 (Trifluoromethyl) | Anti-MRSA | 12.5 | |
| N-1 (Nitrobenzyl) | Antimycobacterial | 6.25 |
Structural Influence on Reactivity
X-ray crystallography reveals:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The benzotriazole moiety is recognized for its diverse biological activities. Compounds containing this structure have been found to exhibit antibacterial, antifungal, and anthelmintic properties. For instance:
- Antibacterial Activity : Studies have demonstrated that benzotriazole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A notable compound, 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole, has shown significant activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties. Research indicates that certain benzotriazole derivatives can effectively inhibit fungal growth, making them potential candidates for antifungal drug development .
- Anthelmintic Activity : Benzotriazoles have been explored as anthelmintic agents. Some derivatives have shown promise in treating worm infections, with activity comparable to well-known anthelmintics like albendazole .
Agricultural Applications
Pesticidal Properties
The application of this compound extends to agriculture as a potential pesticide. Its efficacy against various plant pathogens has been investigated:
- Fungicidal Activity : Research has indicated that benzotriazole compounds can act as fungicides. They have been tested against common agricultural pathogens with promising results in inhibiting fungal growth on crops .
Materials Science
Corrosion Inhibition
In materials science, this compound has been studied for its properties as a corrosion inhibitor:
- Corrosion Resistance : The compound has shown effectiveness in protecting metals from corrosion in various environments. It forms a protective layer on metal surfaces, significantly reducing corrosion rates .
| Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus (MRSA) | 12.5 - 25 | |
| Antifungal | Candida albicans | 25 - 50 | |
| Anthelmintic | Pheretima posthuma (earthworm) | >100 |
Case Study: Antibacterial Efficacy
In a study conducted by Swamy et al., various derivatives of benzotriazoles were synthesized and tested against bacterial strains. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity compared to smaller derivatives .
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazole
- 1-[(4-Chlorophenyl)methyl]-1H-1,2,4-benzotriazole
- 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzimidazole
Comparison: 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern and the presence of the benzotriazole ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to its analogs .
Biological Activity
1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole is an organic compound belonging to the benzotriazole family, characterized by the presence of a 4-chlorophenylmethyl group attached to a benzotriazole ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and potential anticancer properties. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects observed. The mechanism of action appears to involve enzyme inhibition and disruption of bacterial cell wall synthesis .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. It has shown potential in inhibiting viral replication in certain RNA viruses. For instance, derivatives of benzotriazole have been reported to inhibit human cytomegalovirus (HCMV) by blocking RNA polymerase II, which is crucial for viral RNA synthesis .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been investigated as a potential pharmacophore in drug design aimed at developing new therapeutic agents for cancer treatment. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation is under exploration .
The biological activity of this compound is attributed to its interaction with various molecular targets. It can bind to enzymes or receptors, modulating their activity and potentially inhibiting key pathways involved in microbial growth and viral replication. For example, it may inhibit specific enzymes by occupying their active sites .
Table: Summary of Biological Activities
| Biological Activity | Target Organism/Pathway | Observed Effect |
|---|---|---|
| Antimicrobial | Salmonella typhi | Moderate to strong inhibition |
| Antiviral | HCMV | Inhibition of RNA synthesis |
| Anticancer | Cancer cell lines | Inhibition of cell proliferation |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzotriazole derivatives found that this compound exhibited a significant zone of inhibition against Bacillus subtilis. The results indicated that the compound could be a candidate for developing new antibacterial agents .
Case Study: Antiviral Mechanism
In a detailed investigation into its antiviral properties, researchers found that this compound inhibited HCMV replication by interfering with viral RNA polymerase activity. This mechanism highlights the compound's potential as a therapeutic agent against viral infections .
Q & A
Q. How can researchers address reproducibility challenges in benzotriazole-based studies?
- Methodological Answer : Detailed reporting of synthetic protocols (e.g., exact catalyst batches, solvent drying methods) and raw data deposition (e.g., crystallographic CIF files) enhances reproducibility. Collaborative platforms like ICReDD’s reaction database facilitate cross-validation of computational and experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
